![molecular formula C7H6ClN3 B1603938 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 65749-86-2](/img/structure/B1603938.png)
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase. It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 4 position and a methyl group at the 2 position .Chemical Reactions Analysis
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .Physical And Chemical Properties Analysis
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid compound with a molecular weight of 167.6 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Anticancer Applications
“4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine” derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines . These compounds showed promising cytotoxic effects, with some being more active than doxorubicin . They caused cell cycle arrest at the G1/S phase and induced the apoptotic death of MCF7 cells .
Multi-Targeted Kinase Inhibitors
New compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized and showed promising cytotoxic effects against four different cancer cell lines . One of these compounds emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Apoptosis Inducers
The same compounds mentioned above were found to induce cell cycle arrest and apoptosis in HepG2 cells . They increased the activity of proapoptotic proteins caspase-3 and Bax, while downregulating Bcl-2 activity .
Antibacterial Applications
“4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” is used in the preparation of compounds with antibacterial activities . It binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .
Antitumor Activities
This compound is also used in the preparation of compounds with antitumor activities .
DPP-IV Inhibitors
A pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor, can be prepared using this compound . This inhibitor can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia .
Anti-Inflammatory Applications
Pyrrolo[2,3-d]pyrimidine-based hybrid compounds, which include “4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine”, have anti-inflammatory properties .
Antimicrobial Applications
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine binds to DNA gyrase, preventing it from breaking down the bacterial DNA . This inhibits the growth of bacteria, making the compound effective against bacterial infections .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the unwinding of DNA, which is a necessary step in DNA replication . This leads to the inhibition of bacterial growth .
Result of Action
The inhibition of DNA gyrase by 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine leads to the prevention of bacterial DNA replication . This results in the inhibition of bacterial growth, making the compound effective against bacterial infections .
Action Environment
The compound is stable under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The precautionary statements include P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell) .
Future Directions
properties
IUPAC Name |
4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-6(5)7(8)11-4/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKZZFKLMGDUQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634960 | |
Record name | 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65749-86-2 | |
Record name | 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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